methyl 5-phenyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate methyl 5-phenyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14800186
InChI: InChI=1S/C22H23N3O4S/c1-28-20(27)18-19(16-7-3-2-4-8-16)30-21(24-18)23-17(26)15-22(9-13-29-14-10-22)25-11-5-6-12-25/h2-8,11-12H,9-10,13-15H2,1H3,(H,23,24,26)
SMILES:
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5 g/mol

methyl 5-phenyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14800186

Molecular Formula: C22H23N3O4S

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-phenyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C22H23N3O4S
Molecular Weight 425.5 g/mol
IUPAC Name methyl 5-phenyl-2-[[2-(4-pyrrol-1-yloxan-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C22H23N3O4S/c1-28-20(27)18-19(16-7-3-2-4-8-16)30-21(24-18)23-17(26)15-22(9-13-29-14-10-22)25-11-5-6-12-25/h2-8,11-12H,9-10,13-15H2,1H3,(H,23,24,26)
Standard InChI Key HSZSQLCWRYJWSR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(SC(=N1)NC(=O)CC2(CCOCC2)N3C=CC=C3)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Composition

Core Framework and Substituents

The compound’s backbone comprises a 1,3-thiazole ring, a five-membered aromatic system containing nitrogen and sulfur atoms. Key substituents include:

  • Position 4: A methyl carboxylate group (-COOCH₃), enhancing solubility and enabling esterase-mediated bioactivation.

  • Position 5: A phenyl ring (C₆H₅), contributing to hydrophobic interactions and π-stacking in biological targets.

  • Position 2: An acetylamino linker (-NH-CO-CH₂-) bonded to a 4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl group. This THP-pyrrole hybrid introduces conformational rigidity and hydrogen-bonding capabilities .

Molecular Formula and Weight

While the exact molecular formula is unspecified in non-prohibited sources, structural analogs provide clues. For example:

Compound VariantMolecular FormulaMolecular Weight (g/mol)
Methyl 5-(2-methylpropyl)-variantC₂₀H₂₇N₃O₄S405.5
Methyl 5-(2-phenylethyl)-variantC₂₄H₂₇N₃O₄S453.6
Target compound (phenyl variant)~C₂₄H₂₅N₄O₄S~440–467 (estimated)

The phenyl substitution likely increases molecular weight compared to alkyl variants, aligning with trends observed in homologous series .

Synthetic Pathways and Reaction Optimization

Thiazole Ring Formation

Thiazoles are typically synthesized via:

  • Hantzsch Thiazole Synthesis: Condensation of α-halo ketones with thioamides. For this compound, a phenyl-substituted α-halo ketone would react with a thioamide derivative bearing the acetyl-THP-pyrrole moiety.

  • Cyclization of Thioureas: Oxidative cyclization of thioureas with α,β-unsaturated carbonyl compounds, though this method offers less regiocontrol .

Functionalization of the THP-Pyrrole Moiety

The THP ring is synthesized via acid-catalyzed cyclization of diols, while the pyrrole group is introduced through nucleophilic substitution or transition-metal-catalyzed coupling . Key steps include:

  • THP Formation: Cyclization of 1,5-pentanediol derivatives under acidic conditions.

  • Pyrrole Attachment: Suzuki-Miyaura coupling or SNAr reaction to install pyrrole at the THP’s 4-position.

Coupling Strategies

The acetyl amino linker is constructed via amide bond formation between the thiazole’s amine and the THP-pyrrole acetic acid derivative, using coupling agents like EDC/HOBt.

Biological Activity and Mechanistic Insights

Thiazole-Derived Pharmacophores

Thiazoles are privileged scaffolds in drug discovery due to their:

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.

  • Anticancer Potential: Kinase inhibition (e.g., Bcr-Abl, EGFR) and apoptosis induction through caspase activation .

  • Anti-inflammatory Effects: COX-2 and NF-κB pathway modulation .

Role of the THP-Pyrrole Hybrid

The THP-pyrrole unit may enhance:

  • Metabolic Stability: The THP ring’s ether oxygen resists oxidative degradation, prolonging half-life.

  • Target Affinity: Pyrrole’s nitrogen atoms coordinate with metal ions in enzyme active sites, as seen in HDAC inhibitors .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Structural analogs are explored as kinase inhibitors (e.g., JAK2, ALK).

  • Prodrug Development: The methyl ester group serves as a hydrolyzable prodrug motif for carboxylic acid-containing therapeutics .

Material Science

  • Ligand Design: THP-pyrrole-thiazole hybrids could act as ligands for transition-metal catalysts in asymmetric synthesis .

Challenges and Future Directions

Synthetic Complexity

Multi-step synthesis introduces scalability challenges. Flow chemistry and enzymatic catalysis may improve yields.

Unresolved Biological Targets

Proteomic studies (e.g., affinity chromatography, molecular docking) are needed to identify specific protein targets.

Toxicity Profiling

In silico ADMET predictions and in vivo studies are critical to assess safety margins for therapeutic applications .

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